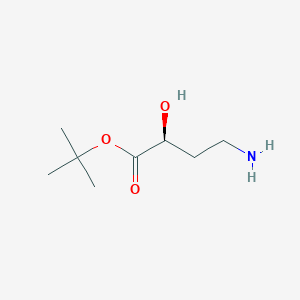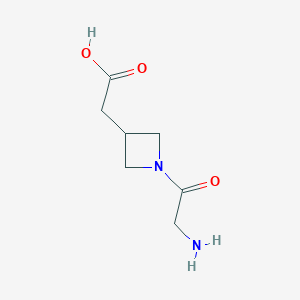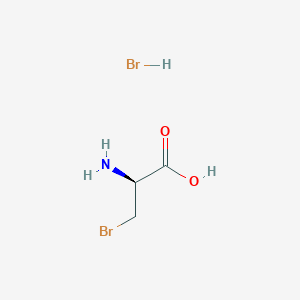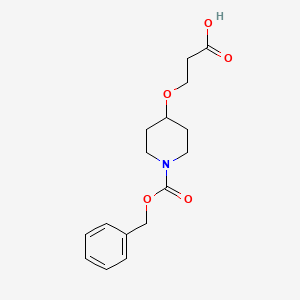
(3-Aminoazetidin-3-yl)methanoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-3-yl)methanoldihydrochloride can be achieved through several methods. One common approach involves the reduction of oximes to corresponding amine hydrochlorides using hydrogenation in methanolic hydrogen chloride with Pd/C as a catalyst . Another method includes the aminolysis of suitable precursors in the presence of ammonia in methanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
(3-Aminoazetidin-3-yl)methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, palladium on carbon (Pd/C), and methanol. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield various amine derivatives, while oxidation reactions can produce oxides.
科学的研究の応用
(3-Aminoazetidin-3-yl)methanoldihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Aminoazetidin-3-yl)methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
Uniqueness
(3-Aminoazetidin-3-yl)methanoldihydrochloride is unique due to its specific structure, which includes an amino group and an azetidine ring
特性
分子式 |
C4H12Cl2N2O |
|---|---|
分子量 |
175.05 g/mol |
IUPAC名 |
(3-aminoazetidin-3-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-4(3-7)1-6-2-4;;/h6-7H,1-3,5H2;2*1H |
InChIキー |
VBJKMGHPJDCYTF-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)

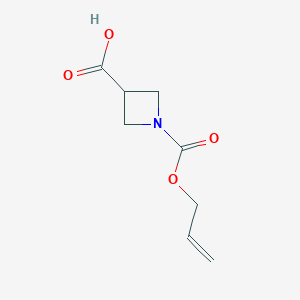
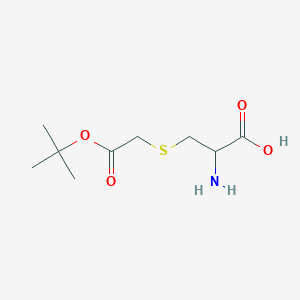
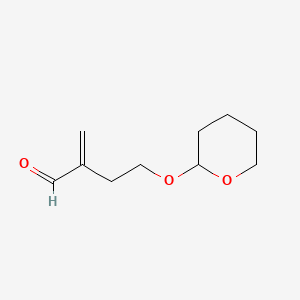
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

